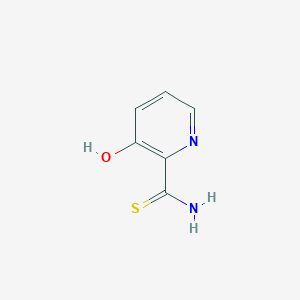

3-Hydroxythiopicolinamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C6H6N2OS |

|---|---|

Molekulargewicht |

154.19 g/mol |

IUPAC-Name |

3-hydroxypyridine-2-carbothioamide |

InChI |

InChI=1S/C6H6N2OS/c7-6(10)5-4(9)2-1-3-8-5/h1-3,9H,(H2,7,10) |

InChI-Schlüssel |

DWSQOVNZQNMXKX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(N=C1)C(=S)N)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Hydroxythiopicolinamide and Its Analogues

Established Synthetic Pathways to 3-Hydroxythiopicolinamide

The primary route to this compound involves the direct thionation of its corresponding amide precursor, 3-hydroxypicolinamide (B1208869). This transformation is a critical step, and various reagents have been developed for this purpose.

Thionation Reactions Utilizing Lawesson's Reagent and Analogues

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used and effective thionating agent for converting carbonyl compounds, including amides, into their corresponding thiocarbonyls. santiago-lab.com The synthesis of this compound from 3-hydroxypicolinamide has been successfully achieved using this reagent. The reaction typically involves heating a suspension of the starting amide with Lawesson's reagent in a suitable solvent.

A representative procedure involves reacting 3-hydroxypicolinamide with Lawesson's reagent in dry dioxane under an inert argon atmosphere. The reaction mixture is heated to facilitate the thionation process, leading to the formation of the desired this compound.

| Starting Material | Reagent | Solvent | Temperature | Atmosphere |

| 3-Hydroxypicolinamide | Lawesson's Reagent | Dry Dioxane | 95 °C | Argon |

Alternative Thiocarbonylation Approaches

While Lawesson's reagent is prevalent, other thiocarbonylating agents offer viable alternatives for the synthesis of thioamides. Phosphorus pentasulfide (P₄S₁₀) is a classical and powerful reagent for thionation. scispace.com It is known for its high reactivity in converting carbonyls to thiocarbonyls. scispace.com The reaction mechanism, similar to Lawesson's reagent, involves the replacement of the carbonyl oxygen with sulfur.

More modern variations, sometimes referred to as "activated" P₄S₁₀ reagents, have also been developed to improve solubility and reactivity under milder conditions. For instance, a complex of P₄S₁₀ with pyridine (B92270) can be used as a potent thionating agent in solvents like acetonitrile. researchgate.net Another effective alternative is Curphey's reagent, which is a combination of phosphorus pentasulfide and hexamethyldisiloxane (B120664) (HMDO). researchgate.netnih.gov This reagent has demonstrated higher reactivity compared to Lawesson's reagent in certain applications, potentially offering a more efficient pathway to multi-thionated products. researchgate.netnih.gov

Synthesis of Chemically Modified this compound Derivatives

The functional groups present in this compound—the pyridine ring, the thioamide, and the hydroxyl group—provide multiple handles for chemical modification, allowing for the synthesis of a diverse range of analogues.

Modification of the Pyridine Ring System

The 3-hydroxypyridine (B118123) core is susceptible to electrophilic substitution. The hydroxyl group acts as an activating group, directing incoming electrophiles primarily to the 2-position. dur.ac.uk This reactivity allows for the introduction of various substituents onto the pyridine ring.

For example, bromination of 3-hydroxypyridine can be achieved using bromine in aqueous sodium hydroxide, yielding the 2-bromo derivative. scribd.com Similarly, iodination occurs at the 2-position when reacting with iodine and sodium carbonate. dur.ac.uk These halogenated derivatives can serve as versatile intermediates for further functionalization, such as cross-coupling reactions, to introduce new carbon-carbon or carbon-heteroatom bonds.

| Parent Molecule | Reagents | Position of Substitution | Product |

| 3-Hydroxypyridine | Br₂ / aq. NaOH | 2-position | 2-Bromo-3-hydroxypyridine |

| 3-Hydroxypyridine | I₂ / Na₂CO₃ | 2-position | 2-Iodo-3-hydroxypyridine |

Derivatization at the Thioamide Functionality

The thioamide group is a versatile functional group that can undergo various chemical transformations. A significant challenge in thioamide chemistry has been direct transamidation, which involves converting one thioamide into another by exchanging the N-substituents. A general method for this transformation has been developed, relying on the site-selective N-tert-butoxycarbonyl activation of primary or secondary thioamides. nih.gov This activation destabilizes the thioamide's ground state, facilitating a nucleophilic addition-elimination process with a different amine to furnish a new thioamide derivative. nih.gov This method is notable for its broad scope and tolerance of various functional groups. nih.gov

Thioamides can also readily undergo S-alkylation with alkyl halides to form thioimidate salts, which are useful intermediates for further reactions.

Substitution at the Hydroxyl Group

The hydroxyl group of 3-hydroxypyridine can be derivatized through nucleophilic substitution reactions. A modified Williamson ether synthesis provides a route to produce 3-alkoxypyridine derivatives. conicet.gov.ar In this procedure, 3-hydroxypyridine is treated with a haloalkanol in the presence of a base, such as potassium hydroxide, in a solvent like dimethyl sulfoxide (B87167) (DMSO). This reaction yields pyridinyloxyalkanols, effectively substituting the hydroxyl proton with an alkyl chain. conicet.gov.ar

These resulting alcohol derivatives can be further functionalized. For instance, enzyme-catalyzed acylation of the terminal hydroxyl group of the alkyl chain with an acyl donor can produce the corresponding esters in high yields. conicet.gov.ar

| Reaction Type | Reagents | Product Class |

| Ether Synthesis | Haloalkanol, KOH, DMSO | Pyridinyloxyalkanols |

| Transesterification | Pyridinyloxyalkanol, Ester, Lipase | Acyloxyalkylpyridine derivatives |

Green Chemistry Approaches and Sustainable Synthetic Strategies

The growing emphasis on environmental stewardship within the chemical industry has propelled the development of green and sustainable synthetic methodologies. epa.govwikipedia.org These approaches aim to minimize the environmental footprint of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. epa.gov For the synthesis of this compound and its analogues, several green chemistry principles are being explored to replace traditional synthetic routes, which often rely on harsh reaction conditions and toxic reagents. chemistryforsustainability.orgrsc.org

A significant focus in the green synthesis of thioamides, the functional group present in this compound, is the adoption of multicomponent reactions (MCRs). chemistryforsustainability.org MCRs are highly efficient processes where three or more reactants are combined in a single step to form a final product, which inherently leads to better waste management and greener materials. chemistryforsustainability.org The Willgerodt–Kindler reaction, a classic method for thioamide synthesis, is a prime example of an MCR that can be adapted for greener approaches. rsc.orgrsc.org

The use of deep eutectic solvents (DESs) has emerged as a promising green alternative to conventional organic solvents. rsc.orgrsc.orgresearchgate.net DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. researchgate.net They possess desirable properties such as low volatility, high thermal stability, biodegradability, and low toxicity, making them environmentally benign reaction media. rsc.orgresearchgate.net Research has demonstrated the successful synthesis of a variety of thioamides in a choline (B1196258) chloride-urea based DES, which acts as both the solvent and a catalyst, eliminating the need for additional toxic catalysts and organic solvents. rsc.orgresearchgate.net This method also offers the advantage of easy recovery and reusability of the DES. rsc.org

Another cornerstone of green thioamide synthesis is the use of elemental sulfur as a benign and readily available sulfurating agent. chemistryforsustainability.org This avoids the use of more hazardous and odorous sulfur reagents commonly employed in traditional methods. chemistryforsustainability.org Sulfur-mediated MCRs provide a sustainable one-pot synthesis of thioamides with good yields, a broad substrate scope, and milder reaction conditions. chemistryforsustainability.org

Furthermore, innovative energy sources are being harnessed to drive the synthesis of thioamides more sustainably. Photocatalysis, utilizing visible light as a renewable energy source, has been successfully employed. mpg.de For instance, potassium poly(heptazine imide), a carbon nitride-based photocatalyst, can promote the Kindler reaction for thioamide bond formation under visible light irradiation. mpg.de Electrochemical synthesis presents another green avenue, offering a way to conduct reactions without the need for bulk oxidants and metal catalysts, thus aligning with the principles of green chemistry. google.com

The development of one-pot and tandem reactions also contributes to the greening of synthetic processes by reducing the number of work-up and purification steps, which in turn minimizes solvent usage and waste generation. nih.govscienceinschool.org The overarching goal is to design synthetic pathways with a high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. scienceinschool.org

While specific green synthetic routes for this compound are not extensively documented in publicly available literature, the principles and methodologies applied to the synthesis of thioamides and picolinamide (B142947) derivatives provide a clear framework for its future sustainable production. These strategies are crucial for the development of environmentally responsible chemical manufacturing. nih.govnih.gov

Table 1: Comparison of Green Synthetic Strategies for Thioamides

| Strategy | Key Features | Advantages |

| Deep Eutectic Solvents (DESs) | Use of biodegradable, low-toxicity solvents like choline chloride-urea. rsc.orgresearchgate.net | Acts as both solvent and catalyst, recyclable, reduces need for volatile organic compounds (VOCs). rsc.orgresearchgate.net |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step (e.g., Willgerodt-Kindler). chemistryforsustainability.org | High atom economy, reduced waste, simplified procedures. chemistryforsustainability.org |

| Elemental Sulfur | Use of abundant and non-toxic elemental sulfur as the sulfur source. chemistryforsustainability.org | Avoids hazardous and malodorous sulfurating agents. chemistryforsustainability.org |

| Photocatalysis | Utilizes visible light as a renewable energy source with a suitable photocatalyst. mpg.de | Energy-efficient, mild reaction conditions. mpg.de |

| Electrochemical Synthesis | Employs electricity to drive chemical reactions. google.com | Avoids bulk chemical oxidants and reductants, high selectivity. google.com |

Reactivity and Transformational Chemistry of 3 Hydroxythiopicolinamide

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 3-Hydroxythiopicolinamide is characterized by the distinct chemical behavior of its constituent functional groups. Each site offers a unique avenue for chemical transformations, enabling the strategic construction of more complex molecules.

Reactions Involving the Thioamide Group

The thioamide group (-CSNH2) is a cornerstone of this compound's reactivity, acting as a potent nucleophile through its sulfur atom. This characteristic is prominently exploited in the Hantzsch thiazole synthesis, a classic and efficient method for constructing thiazole rings. In this reaction, the sulfur atom of the thioamide attacks the electrophilic carbon of an α-halo ketone, initiating a cascade of reactions that culminates in the formation of a thiazole ring.

This transformation proceeds through a well-established mechanism. The initial nucleophilic attack by the thioamide sulfur on the α-carbon of the halo-ketone results in the formation of an intermediate, which then undergoes cyclization through the nucleophilic attack of the thioamide nitrogen on the carbonyl carbon. Subsequent dehydration yields the aromatic thiazole ring. The versatility of this reaction allows for the introduction of various substituents onto the thiazole ring by selecting appropriately substituted α-halo ketones.

Reactions at the Hydroxyl Moiety

The hydroxyl group (-OH) at the 3-position of the pyridine (B92270) ring primarily exhibits nucleophilic character through its oxygen atom. This allows for reactions with various electrophiles. For instance, in the presence of a suitable base, the hydroxyl group can be deprotonated to form a more potent nucleophile, which can then react with alkylating or acylating agents to form ethers and esters, respectively.

Studies on the reactivity of 3-hydroxypyridine (B118123) have shown that it predominantly reacts as an oxygen nucleophile researchgate.net. This reactivity can be harnessed to introduce a wide array of functionalities at this position, thereby modifying the solubility, and electronic properties of the resulting molecules.

Reactivity of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. It readily reacts with acids to form pyridinium salts dergipark.org.tr. This protonation can influence the reactivity of the entire molecule by altering its electronic properties. The electron-withdrawing nature of the protonated nitrogen can deactivate the pyridine ring towards electrophilic substitution.

Furthermore, the pyridine nitrogen can act as a nucleophile in reactions with alkyl halides and other electrophiles, leading to the formation of N-substituted pyridinium derivatives. This reactivity provides another handle for the functionalization of the this compound scaffold.

Cyclocondensation Reactions with this compound as a Precursor

The inherent reactivity of the thioamide group makes this compound an excellent building block for the synthesis of fused heterocyclic systems through cyclocondensation reactions.

Formation of Thiazole-Containing Systems

As previously mentioned, the Hantzsch thiazole synthesis is a prime example of a cyclocondensation reaction utilizing this compound. The reaction of this compound with various α-halo ketones provides a direct route to 2-(3-hydroxypyridin-2-yl)thiazole derivatives. For example, the reaction with ethyl 2-chloroacetoacetate would yield ethyl 2-(3-hydroxypyridin-2-yl)-4-methylthiazole-5-carboxylate. The general scheme for this synthesis is well-documented for analogous pyridine carbothioamides dergipark.org.tr.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Ethyl 2-chloroacetoacetate | Ethyl 2-(3-hydroxypyridin-2-yl)-4-methylthiazole-5-carboxylate | Hantzsch Thiazole Synthesis |

| This compound | 2-Chloroacetaldehyde | 2-(3-hydroxypyridin-2-yl)thiazole | Hantzsch Thiazole Synthesis |

| This compound | Phenacyl bromide | 2-(3-hydroxypyridin-2-yl)-4-phenylthiazole | Hantzsch Thiazole Synthesis |

Synthesis of N-Tetrazolyl Thiazolecarboxamide Derivatives

Building upon the thiazole synthesis, this compound serves as a precursor for the synthesis of more complex derivatives, such as N-tetrazolyl thiazolecarboxamides. This multi-step synthesis begins with the formation of a 2-(3-hydroxypyridin-2-yl)thiazole-4-carboxylic acid derivative.

The synthesis of the key intermediate, 2-(3-hydroxypyridin-2-yl)thiazole-4-carboxylic acid, can be achieved by the Hantzsch reaction of this compound with a suitable α-halo-β-ketoester, followed by hydrolysis of the resulting ester. This carboxylic acid can then be activated, for example, by conversion to its acid chloride, and subsequently reacted with 5-aminotetrazole to form the final N-(1H-tetrazol-5-yl)-2-(3-hydroxypyridin-2-yl)thiazole-4-carboxamide. This amide bond formation is a standard procedure in organic synthesis. The synthesis of similar N-tetrazolyl carboxamides has been reported in the literature, outlining the general feasibility of this transformation.

| Precursor | Reagents | Product |

| Ethyl 2-(3-hydroxypyridin-2-yl)thiazole-4-carboxylate | 1. LiOH, H2O/THF 2. HCl | 2-(3-hydroxypyridin-2-yl)thiazole-4-carboxylic acid |

| 2-(3-hydroxypyridin-2-yl)thiazole-4-carboxylic acid | 1. SOCl2 or (COCl)2 2. 5-Aminotetrazole, base | N-(1H-tetrazol-5-yl)-2-(3-hydroxypyridin-2-yl)thiazole-4-carboxamide |

Redox Chemistry and Associated Transformations of this compound

The redox properties of molecules are highly dependent on their specific chemical structure, including the nature and position of substituents on the aromatic ring. For this compound, the presence of a hydroxyl (-OH), a thioamide (-CSNH2), and their relative positions on the pyridine ring would uniquely influence its electron density distribution and, consequently, its susceptibility to oxidation and reduction.

In general, the pyridine ring can undergo both reduction, typically at the nitrogen atom, and oxidation, which is often influenced by the substituents present. The hydroxyl group, being an electron-donating group, would be expected to increase the electron density of the pyridine ring, potentially making it more susceptible to oxidation. Conversely, the thioamide group has more complex electronic effects.

Without specific studies, any discussion of potential redox transformations, the reactants that would be used, and the resulting products would be hypothetical. Furthermore, the creation of a data table with research findings is not possible due to the absence of quantitative data such as redox potentials or reaction yields from experimental studies on this compound.

Therefore, a scientifically accurate and thorough discussion of the redox chemistry and associated transformations of this compound cannot be provided at this time.

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

Coordination Chemistry and Metal Complexation of this compound 4.1. Ligand Design Principles and Coordination Behavior of this compound bohrium.comtandfonline.comnih.govmdpi.comub.edunih.gov 4.1.1. Denticity and Chelating Properties 4.1.2. Donor Atom Preferences and Coordination Modes 4.2. Synthesis and Characterization of Metal Complexes 4.2.1. Transition Metal Complexes bohrium.comtandfonline.comnih.govmanchester.ac.ukchemrxiv.org 4.2.2. Lanthanide and Actinide Complexes 4.2.3. Main Group Element Complexes

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

Coordination Chemistry and Metal Complexation of this compound 4.3. Structural Analysis of Coordination Compounds 4.3.1. Single-Crystal X-ray Diffraction Studies 4.3.2. Spectroscopic Signatures of Metal-Ligand Interactions 4.3.3. Coordination Number and Geometry in Metal Complexes researchgate.net 4.3.4. Geometrical Isomerism in this compound Complexes tandfonline.com 4.4. Electronic Structure and Bonding in this compound Complexes 4.4.1. Ligand Field Theory and Molecular Orbital Approaches

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Coordination Chemistry and Metal Complexation of 3 Hydroxythiopicolinamide

Electronic Structure and Bonding in 3-Hydroxythiopicolinamide Complexes

Metal-Ligand Bonding Parameters

No crystallographic or spectroscopic data detailing the bond lengths, bond angles, or coordination modes of metal complexes with this compound are available in the public domain. Such information is crucial for understanding the nature of the metal-ligand interactions and the structural characteristics of any resulting complexes.

Solution-Phase Coordination Equilibria and Thermodynamics

The behavior of this compound in solution with various metal ions, a cornerstone of understanding its potential applications, has not been documented in accessible literature.

pH-Dependent Complexation Behavior

The influence of pH on the formation and stability of this compound-metal complexes is uncharacterized. Understanding how changes in pH affect the protonation state of the ligand and its subsequent coordination to metal ions is critical for predicting its behavior in various chemical and biological environments. However, no studies on this aspect have been found.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3-Hydroxythiopicolinamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide insight into their local electronic environments. libretexts.orgacdlabs.com Protons attached to the pyridine (B92270) ring are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The exact positions of these signals are influenced by the electron-withdrawing and -donating effects of the hydroxyl and thiopicolinamide substituents. The proton of the hydroxyl group and the protons of the amide group will exhibit chemical shifts that can be sensitive to solvent and temperature. ucl.ac.uk

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. careerendeavour.comlibretexts.org The carbon atoms of the pyridine ring will have distinct chemical shifts, with the carbon bearing the hydroxyl group and the carbon of the thioamide group showing characteristic downfield shifts due to the electronegativity of the attached oxygen and sulfur atoms, respectively. researchgate.net The number of unique signals in the ¹³C NMR spectrum confirms the molecular symmetry. libretexts.orgdocbrown.info

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule. youtube.com For instance, HMBC experiments can show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the substitution pattern on the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 9.0 | 110 - 150 |

| C-OH | Variable | 150 - 170 |

| C=S | - | 180 - 200 |

| NH₂ | Variable | - |

| OH | Variable | - |

Mass Spectrometry Techniques for Compound and Complex Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to characterize its metal complexes. wikipedia.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. bioanalysis-zone.comspectroscopyonline.com

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of organic molecules like this compound. researchgate.net In ESI-MS, the compound is typically ionized to form a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, whose mass-to-charge ratio (m/z) is then measured. nih.govnih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing valuable structural information based on the fragmentation pattern. openagrar.denih.govcreative-biolabs.com The fragmentation of this compound would likely involve the loss of small neutral molecules such as water, ammonia, or carbon monoxide.

When this compound is used as a ligand to form metal complexes, mass spectrometry is essential for confirming the stoichiometry of the complex. The mass spectrum will show peaks corresponding to the intact complex ion, allowing for the determination of the number of ligand molecules bound to the metal center.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Information Obtained | Expected m/z for [M+H]⁺ (C₆H₆N₂OS) |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and molecular formula | 155.0279 |

| Electrospray Ionization (ESI-MS) | Molecular weight | 155 |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation | Fragments corresponding to loss of H₂O, NH₃, CO, etc. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. libretexts.org

Infrared spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. pressbooks.pub The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretches of the primary amide (around 3100-3500 cm⁻¹), the C=S stretch of the thioamide group (around 1050-1250 cm⁻¹), and various C-C and C-N stretching and bending vibrations within the pyridine ring. nih.govlibretexts.org

Raman spectroscopy provides complementary information to IR spectroscopy. horiba.comdtu.dk It measures the inelastic scattering of monochromatic light. The selection rules for Raman and IR spectroscopy are different, meaning that some vibrational modes may be active in one technique but not the other. libretexts.orgresearchgate.net For example, the C=S stretch is often a strong band in the Raman spectrum. The Raman spectrum of this compound can provide further confirmation of the functional groups present and can be particularly useful for studying the molecule in aqueous solutions. mdpi.comaps.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H | Stretch | 3200 - 3600 (broad) | IR |

| N-H | Stretch | 3100 - 3500 | IR |

| C-H (aromatic) | Stretch | 3000 - 3100 | IR, Raman |

| C=S | Stretch | 1050 - 1250 | IR, Raman |

| C=N, C=C | Ring Stretch | 1400 - 1600 | IR, Raman |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the electronic transitions within this compound. up.ac.zauni-muenchen.de

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals. researchgate.net The absorption spectrum of this compound is expected to show π→π* and n→π* transitions. mgcub.ac.inlibretexts.org The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. libretexts.org The n→π* transitions, involving the promotion of a non-bonding electron (from the nitrogen, oxygen, or sulfur atoms) to a π* antibonding orbital, are generally less intense and occur at longer wavelengths. mgcub.ac.in The position and intensity of these absorption bands can be influenced by the solvent polarity.

Fluorescence spectroscopy measures the emission of light from the molecule after it has been excited to a higher electronic state. Not all molecules fluoresce, but for those that do, the emission spectrum provides information about the energy difference between the excited and ground electronic states. The fluorescence properties of this compound, if any, would be dependent on its molecular structure and environment.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Wavelength Range (nm) | Relative Intensity |

| π→π | Promotion of a π electron to a π orbital | 200 - 300 | High |

| n→π | Promotion of a non-bonding electron to a π orbital | 300 - 400 | Low |

Computational and Theoretical Investigations of 3 Hydroxythiopicolinamide

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of the molecule, from which a wealth of information can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 3-Hydroxythiopicolinamide, DFT would be employed to determine its most stable three-dimensional conformation by optimizing the molecular geometry. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can illuminate the electronic landscape of the molecule. Key descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are readily calculated. The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

In the context of its complexes, DFT is used to rationalize coordination modes and the influence of the ligand on a metal center. Studies on related picolinamide-based ligands show that DFT can successfully model the structures of palladium and copper complexes, explaining how the ligand coordinates with the metal ion. researchgate.net For this compound, DFT would likely predict chelation via the pyridine (B92270) nitrogen and the sulfur atom of the thioamide group (an N,S-chelate), a common binding motif for analogous compounds. The calculations would also provide the energies of these coordination bonds, helping to predict the stability of the resulting complexes.

Table 1: Illustrative Predicted Molecular Geometry Parameters for this compound using DFT (Note: This table is an illustrative example based on typical bond lengths from related structures, as specific published data for this molecule is unavailable.)

| Parameter | Predicted Bond Length (Å) |

| C=S (Thioamide) | 1.68 |

| C-N (Amide) | 1.34 |

| C-C (Pyridine Ring) | 1.39 - 1.40 |

| C-N (Pyridine Ring) | 1.33 - 1.35 |

| C-O (Hydroxy) | 1.36 |

| O-H (Hydroxy) | 0.97 |

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that rely on first principles without using experimental data for parametrization. acs.org While computationally more demanding than DFT, they can offer higher accuracy for certain properties. These methods would be invaluable for obtaining a high-fidelity picture of the electronic properties of this compound.

Calculations could provide precise values for ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). These values are crucial for understanding the molecule's behavior in redox reactions. Moreover, ab initio calculations can generate a detailed map of the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-deficient regions of the molecule. For this compound, the MEP would likely show negative potential around the sulfur, oxygen, and pyridine nitrogen atoms, indicating these are prime sites for electrophilic attack or coordination to cations. researchgate.net

Table 2: Conceptual Electronic Properties of this compound Predictable with Ab Initio Methods (Note: This table represents the types of data that would be generated from such a study.)

| Property | Description | Predicted Significance |

| Ionization Potential | Energy to remove an electron | Indicates susceptibility to oxidation |

| Electron Affinity | Energy released upon electron gain | Indicates susceptibility to reduction |

| Dipole Moment | Measure of molecular polarity | Influences solubility and intermolecular forces |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability |

Molecular Dynamics Simulations in Ligand-Environment Interactions

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. science.govresearchgate.net MD simulations are particularly powerful for understanding how a ligand like this compound interacts with its biological environment, such as the active site of a target protein. bohrium.comnih.gov

In a typical MD simulation, the ligand and its environment (e.g., a protein solvated in water) are modeled, and the forces between all atoms are calculated using a force field. Newton's equations of motion are then solved iteratively to simulate the system's evolution. This provides a dynamic picture of the binding process, revealing key information such as:

Conformational Stability: How the ligand's shape and the protein's binding pocket adapt to each other.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, or pi-pi stacking that stabilize the ligand-protein complex.

Binding Free Energy: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the strength of the interaction.

For this compound, MD simulations could predict its binding mode to a specific enzyme, identifying which amino acid residues are crucial for its binding affinity and selectivity. bohrium.com

Computational Approaches to Predict Reactivity and Selectivity Profiles

Computational chemistry offers tools to predict not just if a reaction can occur, but where on a molecule it is most likely to happen. For this compound, which has multiple potential reactive sites (the pyridine ring, the hydroxyl group, the thioamide group), predicting reactivity and selectivity is crucial.

DFT-based reactivity descriptors, such as Fukui functions or dual descriptors, can be calculated to identify the atoms most susceptible to nucleophilic, electrophilic, or radical attack. For instance, studies on picolinamide-directed C-H functionalization reactions have used DFT to rationalize why a reaction occurs at a specific position on the molecule. chemrxiv.orgnih.gov By calculating the activation energies for different possible reaction pathways, researchers can predict the major product. researchgate.net For this compound, such models could predict the regioselectivity of reactions like halogenation, nitration, or metal-catalyzed cross-coupling.

Modeling of Coordination Geometries and Energetics

The ability of this compound to act as a ligand and bind to metal ions is a key aspect of its chemistry. Computational modeling is essential for predicting the structure and stability of the resulting metal complexes. acs.org

By modeling the interaction of this compound with various metal ions (e.g., Cu²⁺, Zn²⁺, Pd²⁺), the preferred coordination geometries can be determined. researchgate.net The molecule could potentially act as a bidentate ligand, chelating a metal through different combinations of its donor atoms (pyridine N, thioamide S, or hydroxyl O). Computational models can calculate the relative energies of these different binding modes to predict the most stable one. For example, studies on the related N-hydroxypicolinamide ligand have shown it can form a distorted trigonal-pyramidal geometry with sodium ions. science.govscience.gov The energetics of complex formation, including binding energies and bond dissociation energies, can also be calculated, providing a quantitative measure of complex stability.

Table 3: Potential Coordination Modes and Geometries for this compound Complexes

| Potential Donor Atoms | Chelation Mode | Possible Coordination Geometries |

| Pyridine N, Thioamide S | Bidentate (N,S) | Square Planar, Tetrahedral, Octahedral |

| Hydroxyl O, Thioamide S | Bidentate (O,S) | Square Planar, Tetrahedral, Octahedral |

| Pyridine N, Hydroxyl O | Bidentate (N,O) | Square Planar, Tetrahedral, Octahedral |

| Thioamide S | Monodentate | Various |

Emerging Research Frontiers and Future Perspectives

Tailored Ligand Architectures for Specific Chemical Applications

The ability of 3-Hydroxythiopicolinamide to act as a ligand for a wide array of metal ions is a cornerstone of its potential applications. The pyridine (B92270) nitrogen and the amide group provide a classic bidentate chelation site, while the hydroxyl and thiol functionalities introduce additional coordination possibilities and the potential for forming polynuclear complexes. Future research is directed towards the rational design of ligand architectures based on the this compound scaffold to achieve specific catalytic, sensing, or material properties.

Key to this endeavor is the modification of the core structure to fine-tune the electronic and steric environment around the metal center. For instance, the introduction of bulky substituents on the pyridine ring can create a specific coordination pocket, influencing the selectivity of catalytic reactions. Conversely, the incorporation of electron-donating or electron-withdrawing groups can modulate the redox potential of the metal center, a critical parameter in many catalytic cycles.

Table 1: Potential Modifications of the this compound Scaffold and Their Anticipated Effects

| Modification Site | Substituent Type | Potential Application |

| Pyridine Ring | Bulky Alkyl Groups | Shape-Selective Catalysis |

| Pyridine Ring | Electron-Withdrawing Groups | Oxidation Catalysis |

| Amide Nitrogen | Functionalized Aryl Groups | Luminescent Sensing |

| Thiol Group | Linkers for Solid Supports | Heterogeneous Catalysis |

Detailed research findings on related picolinamide (B142947) systems have demonstrated the feasibility of this approach. For example, zinc(II) and cadmium(II) complexes of picolinamide have shown the formation of distinct supramolecular structures depending on the coordinated pseudohalide ions, highlighting the subtle interplay between the ligand, metal, and co-ligands in directing the final architecture. researchgate.net

Integration into Advanced Chemical Systems and Supramolecular Assemblies

The non-covalent interactions dictated by the functional groups of this compound—hydrogen bonding from the hydroxyl and amide groups and potential π-π stacking from the pyridine ring—make it an excellent building block for the construction of supramolecular assemblies. These ordered structures, formed through self-assembly processes, are at the forefront of materials science, with applications ranging from drug delivery to molecular electronics.

The amide functionality, in particular, is a well-established motif for forming robust hydrogen-bonded networks. In picolinamide-containing structures, head-to-head amide synthons, characterized by an R2(8) graph set designator, are commonly observed. researchgate.net The hydroxyl group of this compound introduces an additional hydrogen bond donor and acceptor, opening up possibilities for more complex and multi-dimensional supramolecular architectures.

Future research will likely focus on co-crystallization of this compound with other organic molecules to form multi-component crystals with tailored properties. The competition and interplay between different hydrogen bonding motifs, such as acid-amide and acid-pyridine synthons, will be a key area of investigation. acs.org Understanding these interactions will enable the rational design of co-crystals with desired physical properties, such as solubility and stability.

Table 2: Supramolecular Synthons Involving this compound

| Synthon Type | Interacting Groups | Potential Resulting Architecture |

| Amide-Amide | Amide N-H and Carbonyl O | 1D Chains or 2D Sheets |

| Hydroxyl-Pyridine | Hydroxyl O-H and Pyridine N | Helical or Layered Structures |

| Amide-Hydroxyl | Amide N-H and Hydroxyl O | Interwoven Networks |

| π-π Stacking | Pyridine Rings | Columnar or Lamellar Structures |

Development of Novel Synthetic Strategies for Complex Derivatives

The exploration of the full potential of this compound is intrinsically linked to the development of efficient and versatile synthetic methodologies for its derivatization. While the parent molecule provides a foundational scaffold, the ability to introduce a wide range of functional groups at specific positions is crucial for tailoring its properties for diverse applications.

Current synthetic efforts are likely to focus on several key areas:

C-H Functionalization: Direct functionalization of the pyridine ring C-H bonds offers an atom-economical route to introduce new substituents. Transition metal-catalyzed C-H activation is a powerful tool in this regard, allowing for the installation of aryl, alkyl, and other functional groups.

Modification of the Hydroxyl Group: The hydroxyl group serves as a convenient handle for further chemical transformations. Etherification or esterification reactions can be employed to attach a variety of moieties, including polymers, biomolecules, or photoactive units.

Derivatization of the Thiol Group: The thiol group's reactivity allows for a range of modifications, including the formation of thioethers and disulfides, which can be used to link multiple this compound units together or to attach them to surfaces. Metal-ligand cooperation involving thiols as transient cooperative ligands is an emerging concept that can lead to novel catalytic activities. nih.gov

The synthesis of tetracoordinated organoboron complexes supported by picolinamide ligands has been reported, showcasing the utility of this scaffold in creating novel materials with interesting photophysical properties, such as aggregation-induced emission. frontiersin.org Similar strategies can be envisioned for this compound to develop new functional materials.

Interdisciplinary Research Directions in Chemical Sciences

The unique combination of a metal-chelating unit, hydrogen-bonding functionalities, and a reactive thiol group positions this compound as a promising candidate for a variety of interdisciplinary research areas.

Medicinal Chemistry: Picolinamide derivatives have been explored for their biological activities. The structural features of this compound make it an interesting scaffold for the design of enzyme inhibitors or metal-chelating agents for therapeutic purposes. The coordination chemistry of 3-hydroxy-4-pyridinone derivatives with Cu(II) has been studied in the context of their antioxidant activity, providing a precedent for similar investigations with this compound. nih.gov

Materials Science: The ability to form well-defined supramolecular assemblies and coordinate to metal ions makes this compound a versatile building block for the creation of functional materials. This includes the development of metal-organic frameworks (MOFs), coordination polymers, and liquid crystals with tailored electronic, magnetic, or optical properties.

Catalysis: The design of tailored ligands based on the this compound scaffold could lead to the development of highly efficient and selective catalysts for a range of organic transformations. The application of transition metal complexes with thiosemicarbazone ligands, which share some structural similarities, in catalysis is a well-established field. jns.edu.afmdpi.com The cooperative effect of the thiol group in catalysis is also an area of growing interest. nih.govnih.gov

The future of research on this compound is bright, with numerous avenues for exploration at the interface of synthetic chemistry, materials science, and biology. The continued development of novel synthetic methods and a deeper understanding of its coordination and supramolecular chemistry will undoubtedly unlock new and exciting applications for this versatile molecule.

Q & A

Q. What are the established synthetic pathways for 3-Hydroxythiopicolinamide, and what analytical techniques validate its purity and structure?

Methodological Answer:

- Synthesis typically involves thioamide functionalization followed by hydroxylation. Key steps include monitoring reaction intermediates via HPLC or TLC and characterizing the final product using NMR (¹H/¹³C) and FTIR to confirm functional groups. Purity is validated via mass spectrometry and elemental analysis .

- For reproducibility, document reagent grades (e.g., ≥95% purity), solvent systems, and reaction conditions (temperature, pH) in detail .

Q. Which spectroscopic or chromatographic methods are most effective for quantifying this compound in complex biological matrices?

Methodological Answer:

- LC-MS/MS is preferred for high sensitivity in biological samples, with reverse-phase C18 columns and electrospray ionization (ESI). Validate methods using spike-and-recovery experiments to account for matrix effects .

- For stability studies, combine UV-Vis spectroscopy (λ_max ~270 nm) with HPLC-UV to track degradation products .

Q. How does this compound interact with common biochemical pathways in model organisms?

Methodological Answer:

- Use gene knockout models (e.g., E. coli or S. cerevisiae) to identify pathways affected by the compound. Pair with metabolomic profiling (GC-MS or LC-MS) to map changes in metabolite flux .

- For enzyme inhibition assays, employ kinetic studies (Michaelis-Menten plots) and docking simulations (AutoDock Vina) to predict binding affinities .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported mechanisms of action for this compound?

Methodological Answer:

- Conduct dose-response studies across multiple cell lines to identify context-dependent effects. Use meta-analysis of existing data to isolate variables like pH, temperature, or co-administered agents .

- Apply isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm/dispute prior claims of target interactions .

Q. How can researchers optimize the stability of this compound under varying storage and experimental conditions?

Methodological Answer:

Q. What computational and experimental approaches elucidate the compound’s interactions with metalloenzymes or redox-sensitive biomolecules?

Methodological Answer:

Q. How can the compound’s novel applications (e.g., antimicrobial or chelating agents) be systematically explored while avoiding redundancy?

Methodological Answer:

Q. What methodologies address reproducibility challenges in synthesizing this compound derivatives?

Methodological Answer:

Q. How should researchers design in vivo studies to balance ethical considerations with mechanistic clarity?

Methodological Answer:

Q. What frameworks guide the integration of this compound into multi-omics studies (e.g., proteomics or transcriptomics)?

Methodological Answer:

- Use PICO (Population, Intervention, Comparison, Outcome) to define study cohorts. Pair RNA-seq with SWATH-MS proteomics to capture dynamic molecular responses. Apply pathway enrichment analysis (DAVID, STRING) to prioritize affected networks .

Key Considerations for Methodological Rigor

- Data Contradictions : Use Mendelian randomization or Bayesian meta-analysis to distinguish causation from correlation .

- Ethical Compliance : Document chemical safety protocols per OSHA HCS standards , including glove/eye protection and waste disposal .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.